Dalcetrapib - 211513-37-0

Dalcetrapib

Catalog Number: EVT-266948
CAS Number: 211513-37-0
Molecular Formula: C23H35NO2S
Molecular Weight: 389.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dalcetrapib is a synthetic molecule researched for its role in lipid metabolism. [] It is classified as a cholesteryl ester transfer protein (CETP) modulator, specifically targeting CETP activity to influence high-density lipoprotein (HDL) cholesterol levels. [, ] Dalcetrapib's role in scientific research lies in investigating the therapeutic potential of CETP modulation in addressing cardiovascular diseases. []

Chemical Reactions Analysis

Dalcetrapib undergoes rapid hydrolysis in biological systems, converting to its pharmacologically active form, Dalcetrapib-thiol. [] This active form readily forms disulfide bonds with endogenous thiols, primarily in plasma proteins. [] The major metabolic pathways for Dalcetrapib-thiol involve glucuronic acid conjugation and methylation at the thiol group, yielding metabolites like Dalcetrapib-S-Glucuronide and Dalcetrapib-S-methyl. []

Mechanism of Action

Atherosclerosis Research:

  • Investigating HDL Functionality: Dalcetrapib has been used to study the relationship between HDL cholesterol levels and HDL functionality. Research indicates that while Dalcetrapib effectively increases HDL cholesterol, it may not fully restore the anti-atherosclerotic properties of HDL in patients with coronary artery disease. [, ]
  • Assessing Atherosclerosis Progression: Studies using imaging techniques like carotid MRI have explored the impact of Dalcetrapib on atherosclerosis progression. Findings suggest that Dalcetrapib may not significantly affect carotid intima-media thickness, a marker of atherosclerosis. [, ]
  • Exploring Reverse Cholesterol Transport: Animal models, particularly hamsters, have been used to investigate the effects of Dalcetrapib on reverse cholesterol transport, a crucial process for removing excess cholesterol from the body. Results suggest that Dalcetrapib might enhance the fecal elimination of cholesterol, potentially influencing reverse cholesterol transport. [, ]

Pharmacogenomics:

  • Identifying Genetic Determinants of Response: Research has identified a genetic variant (rs1967309) in the ADCY9 gene that influences the response to Dalcetrapib. [, , ] Individuals with the AA genotype at this variant might experience cardiovascular benefits from Dalcetrapib, while those with the GG genotype might face increased risks. [, , ]

Drug Interaction Studies:

  • Evaluating Interactions with Statins and Other Drugs: Studies have investigated potential drug-drug interactions between Dalcetrapib and commonly co-prescribed medications like statins (e.g., Atorvastatin, Pravastatin). [, , ] Results indicate that co-administration of Dalcetrapib with certain statins may alter Dalcetrapib exposure without significantly affecting its efficacy. [, ] Research has also explored interactions with other drugs like ezetimibe and oral contraceptives, finding no clinically significant interactions. [, ]
Applications
  • Investigating Diabetes Risk: In clinical trials, Dalcetrapib has demonstrated a potential to reduce the risk of new-onset diabetes in patients with coronary heart disease. [, ] This effect might be linked to improved glucose metabolism or changes in lipid profiles.
Future Directions
  • Clarifying Pharmacogenomic Applications: Further research is needed to confirm the clinical significance of the ADCY9 gene variant in predicting Dalcetrapib's effects on cardiovascular outcomes. [, ] Clinical trials specifically targeting individuals with the potentially beneficial AA genotype might provide valuable insights. []
  • Understanding the Role of HDL Functionality: Future research should focus on clarifying the specific mechanisms by which Dalcetrapib influences HDL functionality and its implications for atherosclerosis development and regression. [, ] Investigating the impact of Dalcetrapib on different HDL subclasses and their respective functions could be crucial. []
  • Exploring Potential in Diabetes Management: Further investigation is needed to understand the mechanisms underlying Dalcetrapib's potential to reduce diabetes risk. [, ] Studies exploring the long-term effects of Dalcetrapib on glucose metabolism and insulin sensitivity in relevant patient populations are warranted.

Dalcetrapib-thiol

Compound Description: Dalcetrapib-thiol is the pharmacologically active form of dalcetrapib, generated through rapid hydrolysis of the parent thioester. [, ] It exhibits the desired biological activity of inhibiting cholesteryl ester transfer protein (CETP), leading to increased high-density lipoprotein cholesterol (HDL-C) levels. [, ] Dalcetrapib-thiol is primarily metabolized via glucuronidation, methylation, and hydroxylation, forming pharmacologically inactive metabolites. [, ]

Relevance: Dalcetrapib-thiol is the primary active metabolite of dalcetrapib and responsible for its pharmacological effects. Understanding its pharmacokinetic profile, including absorption, metabolism, and elimination, is crucial for optimizing dalcetrapib therapy. [, ]

Dalcetrapib-S-methyl (Dalcetrapib-S-Me)

Compound Description: Dalcetrapib-S-Me is a major, pharmacologically inactive metabolite of dalcetrapib-thiol, formed via methylation. [, ] It is primarily generated in the liver but also observed following intestinal first-pass metabolism. []

Relevance: As a primary metabolite of dalcetrapib, dalcetrapib-S-Me contributes to understanding the metabolic fate and clearance mechanisms of the parent compound. []

Dalcetrapib-S-glucuronide (Dalcetrapib-S-Glu)

Compound Description: Dalcetrapib-S-Glu is a major, pharmacologically inactive metabolite of dalcetrapib-thiol, formed via glucuronidation. [, ] This metabolic pathway significantly contributes to the first-pass effect of dalcetrapib-thiol, primarily occurring in the intestinal wall and liver. []

Relevance: Dalcetrapib-S-Glu, as a major metabolite of dalcetrapib, highlights the importance of glucuronidation in the drug's first-pass metabolism and overall systemic exposure. []

Torcetrapib

Compound Description: Torcetrapib was the first CETP inhibitor to enter clinical trials. [, , ] While effective in raising HDL-C levels, its development was halted due to increased cardiovascular events and mortality, attributed to off-target effects, such as increased blood pressure and aldosterone levels. [, , , , ]

Relevance: Torcetrapib, although structurally unrelated to dalcetrapib, serves as a crucial comparison point. Unlike torcetrapib, dalcetrapib does not induce hypertension or elevate aldosterone levels, highlighting its improved safety profile. [, , , ]

Anacetrapib

Compound Description: Anacetrapib is a potent CETP inhibitor currently undergoing phase III clinical trials. [, , , ] Unlike dalcetrapib, it significantly increases HDL-C (up to 138%) and reduces LDL-C (by 36%) without the adverse cardiovascular effects observed with torcetrapib. [, ]

Relevance: Anacetrapib, although structurally distinct from dalcetrapib, provides a valuable comparison for understanding the different pharmacological profiles of CETP inhibitors. The contrasting effects on HDL-C and LDL-C levels highlight the differences in their mechanisms of action. [, , ]

Ezetimibe

Compound Description: Ezetimibe is a lipid-lowering agent that inhibits cholesterol absorption in the small intestine. [] It is often prescribed alongside other lipid-modifying therapies, including CETP inhibitors like dalcetrapib. []

Relevance: Understanding the potential for drug-drug interactions between ezetimibe and dalcetrapib is crucial for their safe and effective co-administration in managing dyslipidemia. []

Rosuvastatin

Compound Description: Rosuvastatin is a statin medication used to lower cholesterol levels. [] Like other statins, its potential pharmacokinetic interaction with dalcetrapib is crucial to assess. []

Relevance: Co-administration of rosuvastatin with dalcetrapib requires careful consideration due to observed effects on dalcetrapib's pharmacokinetic parameters. []

Pravastatin

Compound Description: Pravastatin, similar to rosuvastatin, is a statin medication employed to reduce cholesterol levels. [] Its potential pharmacokinetic interaction with dalcetrapib needs assessment. []

Relevance: Understanding the pharmacokinetic interaction profile between pravastatin and dalcetrapib is essential for their safe and effective co-administration in managing cholesterol levels. []

Simvastatin

Compound Description: Simvastatin, another member of the statin drug class, is utilized to lower cholesterol levels. [] Its potential for interacting pharmacokinetically with dalcetrapib requires evaluation. []

Relevance: Assessing the potential for pharmacokinetic interactions between simvastatin and dalcetrapib is vital for ensuring their safe and effective co-administration in patients with dyslipidemia. []

Atorvastatin

Compound Description: Atorvastatin is a statin medication frequently used in conjunction with other lipid-lowering therapies, including CETP inhibitors like dalcetrapib. []

Relevance: As with other statins, evaluating the potential for drug-drug interactions between atorvastatin and dalcetrapib is crucial due to the possibility of altered pharmacokinetic profiles. []

Relevance: Evacetrapib, although structurally different from dalcetrapib, serves as another point of comparison for understanding the clinical effects of CETP inhibition. Despite its potent lipid-modifying effects, the lack of clinical benefit further complicates the understanding of CETP inhibition as a therapeutic strategy. [, , ]

TA-8995

Compound Description: TA-8995 is another CETP inhibitor investigated for its potential to treat dyslipidemia. [] Like anacetrapib and evacetrapib, it also exhibited a significant reduction in LDL-C levels. []

Relevance: Similar to other CETP inhibitors, TA-8995 provides a basis for comparison with dalcetrapib regarding their respective mechanisms of action and potential for impacting cardiovascular outcomes. []

Properties

CAS Number

211513-37-0

Product Name

Dalcetrapib

IUPAC Name

S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate

Molecular Formula

C23H35NO2S

Molecular Weight

389.6 g/mol

InChI

InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26)

InChI Key

YZQLWPMZQVHJED-UHFFFAOYSA-N

SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

JTT-705; JTT705; JTT 705; RO-4607381; RO4607381; RO 4607381; Dalcetrapib.

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.